Diethoxysilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

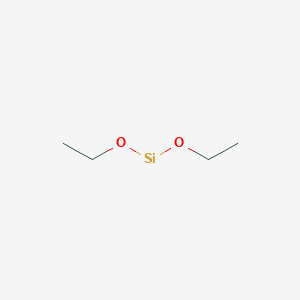

Diethoxysilane is an organosilicon compound with the chemical formula ( \text{C}4\text{H}{12}\text{O}_2\text{Si} ). It is a colorless, volatile liquid that is primarily used as a precursor in the synthesis of other silicon-containing compounds. This compound is known for its reactivity and is often utilized in various chemical processes, including the production of siloxanes and silicones.

準備方法

Synthetic Routes and Reaction Conditions: Diethoxysilane can be synthesized through the disproportionation of triethoxysilane. This reaction is typically carried out in a fixed-bed flow reactor over heat-treated calcium hydroxide at temperatures ranging from 473 to 773 K. The reaction proceeds to produce this compound and tetraethoxysilane .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting tetraalkoxysilane with Grignard reagents. The process involves the formation of a mono-organo-tri-alkoxysilane intermediate, which is then chlorinated and further reacted with another Grignard reagent to yield this compound .

化学反応の分析

Types of Reactions: Diethoxysilane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various organosilicon compounds depending on the substituent introduced.

科学的研究の応用

Materials Science Applications

1.1 Surface Modification and Coatings

Diethoxysilane compounds are widely used as coupling agents to enhance adhesion between organic and inorganic materials. They facilitate the formation of siloxane bonds upon hydrolysis, which improves the mechanical properties and durability of coatings, adhesives, and sealants. For instance, dibutyl(diethoxy)silane has been utilized to enhance the adhesion properties of polymeric materials in various industrial applications .

1.2 Production of Aerogels

Research has demonstrated that diethoxysilanes can be used in the synthesis of advanced aerogels, particularly graphene aerogels. These materials exhibit exceptional elasticity and thermal insulation properties, making them suitable for applications in automotive and aerospace industries . The ability to modify the surface properties of aerogels using diethoxysilanes enhances their functionality in filtration and as sensors .

Biomedical Applications

2.1 Drug Delivery Systems

This compound compounds have shown promise in the development of drug delivery systems. For example, 3-Aminopropyl(diethoxy)methylsilane has been employed to modify porous hollow organosilica particles, enhancing their stability and functionality for biosensing and drug delivery applications . This modification process significantly improves the performance of these systems in biomedical applications.

2.2 Surface Modification for Biological Assays

In biological research, diethoxysilanes are utilized for surface modification to facilitate the immobilization of biomolecules for assays. This capability is crucial for developing sensitive detection methods in diagnostics . The biocompatibility of these compounds further supports their use in medical devices and therapeutic applications.

Environmental Applications

3.1 Membrane-Based Separation Technologies

Diethoxysilanes play a critical role in improving gas-separation properties in mixed-matrix membranes. Research indicates that utilizing 3-Aminopropyl(diethoxy)methylsilane for surface modification of zeolite membranes enhances their efficiency in gas separation processes, which is vital for environmental purification technologies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Al-Khafaji et al., 2022 | Drug Delivery Systems | Demonstrated enhanced stability and functionality of organosilica particles modified with this compound for biosensing applications. |

| Zu et al., 2019 | Aerogel Production | Showed that diethoxysilanes can produce multifunctional graphene aerogels with superior thermal insulation properties suitable for automotive uses. |

| Esmaeili et al., 2019 | Membrane Technology | Improved gas-separation efficiency through zeolite surface modification with this compound, addressing challenges in environmental purification processes. |

作用機序

The mechanism of action of diethoxysilane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, this compound forms silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicon-based polymers and materials. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable silicon-oxygen bonds .

類似化合物との比較

Dimethoxysilane: Similar to diethoxysilane but with methoxy groups instead of ethoxy groups.

Triethoxysilane: Contains three ethoxy groups and is used in similar applications.

Tetraethoxysilane: Used as a precursor in the production of silica and other silicon-based materials.

Uniqueness of this compound: this compound is unique due to its specific reactivity and the ability to form linear siloxane structures, making it valuable in the synthesis of one-dimensional silicon-based polymers. Its volatility and reactivity also make it suitable for applications in the semiconductor industry .

生物活性

Diethoxysilane, a silane compound characterized by the presence of two ethoxy groups attached to silicon, has garnered attention in various fields, particularly in materials science and biomedical applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound (C4H10O2Si) is a versatile organosilicon compound that undergoes hydrolysis and condensation reactions to form siloxane networks. The hydrolysis of this compound is a critical step in its application as it leads to the formation of silanol groups, which can further condense to create siloxane bonds. This process is pivotal in various applications, including coatings and adhesives.

The general reaction mechanism can be summarized as follows:

-

Hydrolysis :

Si OR 2+2H2O→Si OH 2+2ROHwhere R is an ethyl group.

-

Condensation :

Si OH 2+Si OH 2→Si O Si+H2O

This dual reactivity allows this compound to form stable polymeric structures that exhibit various biological properties.

1. Biomedical Applications

This compound has been explored for its potential in biomedical applications, particularly in drug delivery systems and tissue engineering. Its ability to form biocompatible siloxane networks makes it suitable for creating scaffolds that support cell growth and tissue regeneration.

- Case Study : Research has shown that this compound-based scaffolds can enhance cell adhesion and proliferation due to their surface properties. A study demonstrated that mesenchymal stem cells exhibited improved attachment and growth on surfaces modified with this compound compared to unmodified controls .

2. Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound when used in conjunction with metal nanoparticles. The incorporation of silver nanoparticles into this compound matrices has been shown to enhance antimicrobial activity against various pathogens.

- Research Findings : A study reported that cotton fabrics treated with a this compound-silver nanoparticle composite exhibited significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in medical textiles .

Toxicity and Safety Profile

This compound is considered less toxic than other silanes due to the non-toxic byproduct (ethanol) generated during its polymerization process. This aspect is particularly advantageous in applications requiring biocompatibility, such as coatings for medical devices .

Comparative Analysis of Silanes

The following table summarizes the key biological properties of this compound compared to other common silanes:

| Property | This compound | Trimethoxysilane | Aminopropyltriethoxysilane |

|---|---|---|---|

| Biocompatibility | High | Moderate | High |

| Antimicrobial Activity | Moderate | Low | High |

| Toxicity | Low | Moderate | Low |

| Hydrolysis Rate | Moderate | Fast | Slow |

特性

CAS番号 |

18165-68-9 |

|---|---|

分子式 |

C4H12O2Si |

分子量 |

120.22 g/mol |

IUPAC名 |

diethoxysilane |

InChI |

InChI=1S/C4H12O2Si/c1-3-5-7-6-4-2/h3-4,7H2,1-2H3 |

InChIキー |

ZXPDYFSTVHQQOI-UHFFFAOYSA-N |

SMILES |

CCO[Si]OCC |

正規SMILES |

CCO[SiH2]OCC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。